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molecular formula C7H6BrNO2 B079527 Methyl 3-Bromopicolinate CAS No. 53636-56-9

Methyl 3-Bromopicolinate

Cat. No. B079527
M. Wt: 216.03 g/mol
InChI Key: GSTYLUGZSCVBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556909

Procedure details

To a mixture of 3-bromo-2-cyano-pyridine (13.53 g; 73.93 mmol) in 150 ml of methanol was added 25% NaOH solution (250 ml) and the resulting mixture was refluxed for 3 hours, cooled, and concentrated in vacuo. The residue was dissolved in 350 ml of methanol, cooled to 0° C. 250 ml of methanolic HCl solution was added portionwise, and the mixture was refluxed for 17 hours. The reaction mixture was cooled to 0° C. neutralized with triethylamine, concentrated in vacuo, and the residue partitioned between ethyl acetate (800 ml)/water (300 ml). The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 12.85 g (80.5%) of methyl 3-bromo-pyridine-2-carboxylate.
Quantity
13.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:8]#N)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-:10].[Na+].[CH3:12][OH:13]>>[Br:1][C:2]1[C:3]([C:8]([O:13][CH3:12])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.53 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 350 ml of methanol
ADDITION
Type
ADDITION
Details
250 ml of methanolic HCl solution was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (800 ml)/water (300 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.85 g
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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